

Astra Blue: A Technical Guide to its Spectral Properties for Microscopy

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Compound of Interest

Compound Name: Astra blue

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Introduction

Astra Blue (C.I. 48048) is a water-soluble, anionic copper phthalocyanine dye widely employed in histology and microscopy for the selective staining of various biological structures. [1] Its primary application lies in the differential staining of plant tissues, where it imparts a distinct blue color to cellulose and unlignified cell walls, providing a stark contrast to lignified structures often counterstained with dyes like Safranin O. [2][3][4][5] Additionally, **Astra Blue** has found utility in the identification of mast cells and the staining of acidic mucopolysaccharides. [6] This technical guide provides a comprehensive overview of the known spectral properties of **Astra Blue**, detailed experimental protocols for its use in microscopy, and a summary of its primary applications.

Chemical and Physical Properties

Astra Blue is a complex copper phthalocyanine derivative. Its chemical structure and properties are summarized in the table below.

Property	Value	Reference
CI Name	Basic Blue 140	[7]
CI Number	48048	[8][9]
CAS Number	82864-57-1	[8]
Molecular Formula	C47H52CuN14O6S3	[7]
Molecular Weight	1068.75 g/mol	[7]
Appearance	Dark blue to purple powder	[6]
Solubility	Soluble in water (0.5%)	[10][11]

Spectral Properties

While a complete, high-resolution absorption and emission spectrum for **Astra Blue** is not readily available in the public domain, key spectral characteristics have been reported.

Spectral Property	Value	Reference
Absorption Maximum (λ_{max})	606 nm (in H ₂ O)	[9][10][12][13]
Molar Extinction Coefficient (ϵ)	Data not publicly available	
Fluorescence Quantum Yield (Φ)	Data not publicly available	
Emission Maximum (λ_{em})	Data not publicly available	

Note: The lack of publicly available data on the molar extinction coefficient and fluorescence quantum yield limits the application of **Astra Blue** in quantitative fluorescence microscopy where precise measurements of concentration or brightness are required.

Experimental Protocols

Astra Blue is most commonly used in a differential staining protocol with Safranin O for the visualization of plant tissues. The following is a detailed methodology adapted from established protocols.[2][3][4][5]

Safranin O and Astra Blue Staining for Plant Histology

Objective: To differentiate between lignified (red) and non-lignified (blue) plant tissues.

Materials:

- Fixed plant tissue sections
- Safranin O solution (1% w/v in 50% ethanol)
- **Astra Blue** solution (0.5% w/v in 2% tartaric acid solution)
- Ethanol series (50%, 70%, 95%, 100%)
- Xylene or other clearing agent
- Mounting medium (e.g., DPX)
- Microscope slides and coverslips

Procedure:

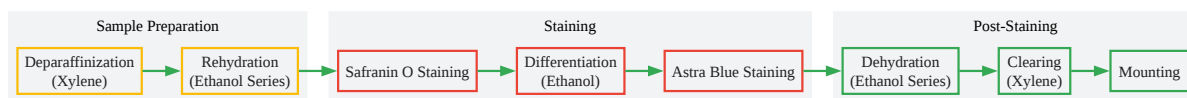
- Deparaffinization and Rehydration:
 - If using paraffin-embedded sections, deparaffinize in xylene (2 changes, 5 minutes each).
 - Rehydrate through a descending ethanol series: 100%, 95%, 70%, 50% (2 minutes each).
 - Rinse with distilled water.
- Staining with Safranin O:
 - Immerse slides in 1% Safranin O solution for 2-10 minutes, depending on the tissue.
 - Rinse briefly with distilled water.
- Differentiation:

- Quickly pass the slides through a 50% ethanol solution to remove excess stain. The degree of differentiation is critical and may require optimization.
- Staining with **Astra Blue**:
 - Immerse slides in **Astra Blue** solution for 1-5 minutes.
 - Rinse thoroughly with distilled water.
- Dehydration and Mounting:
 - Dehydrate through an ascending ethanol series: 50%, 70%, 95%, 100% (2 minutes each).
 - Clear in xylene (2 changes, 5 minutes each).
 - Mount with a suitable mounting medium.

Expected Results:

- Lignified tissues (e.g., xylem, sclerenchyma): Red to pink
- Non-lignified tissues (e.g., parenchyma, collenchyma, cellulose cell walls): Blue

Experimental Workflow: Safranin O and Astra Blue Staining



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Caption: Workflow for differential staining of plant tissue with Safranin O and **Astra Blue**.

Applications in Microscopy

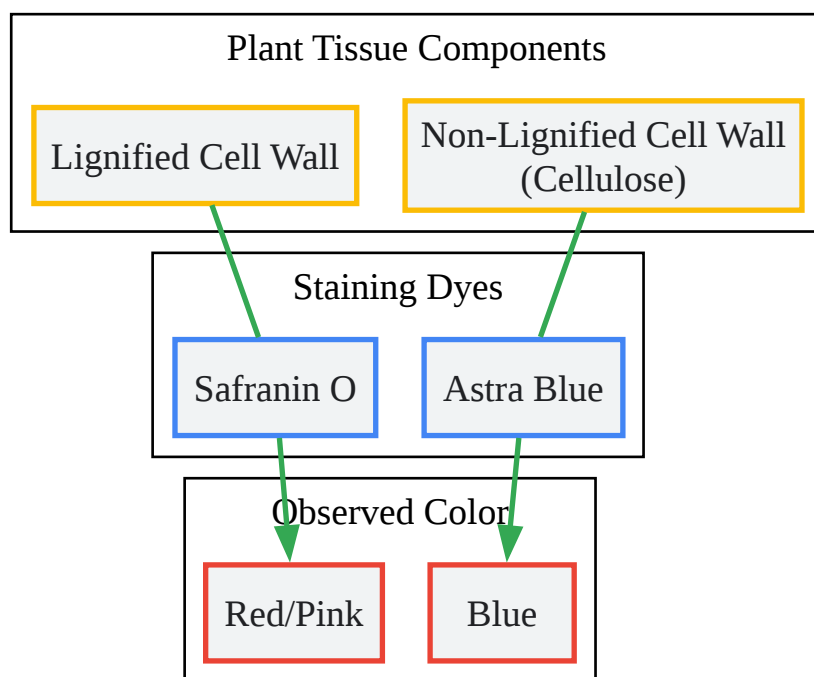
The primary application of **Astra Blue** in microscopy is for histological staining of plant tissues. Its ability to selectively stain cellulose provides excellent contrast for visualizing cell walls and differentiating between various tissue types. It is almost always used in conjunction with a counterstain, most notably Safranin O, to highlight lignified elements.

Another key application is the staining of mast cells. The granules within mast cells contain acidic mucopolysaccharides, which bind with the cationic **Astra Blue** dye, allowing for their clear identification in tissue sections.

Signaling Pathways and Logical Relationships

Currently, there is no evidence in the scientific literature to suggest that **Astra Blue** is used to investigate specific signaling pathways. Its mechanism of action is based on electrostatic interactions with acidic polysaccharides, making it a structural stain rather than a functional probe for cellular signaling.

The logical relationship in its primary application is a differential staining process based on the chemical composition of plant cell walls.



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Caption: Logical diagram illustrating the differential staining principle of Safranin O and **Astra Blue**.

Safety and Handling

Astra Blue is classified as a laboratory chemical and should be handled with appropriate personal protective equipment. It is known to cause skin and serious eye irritation and may cause respiratory irritation.[8][14][15][16][17] For detailed safety information, refer to the manufacturer's Safety Data Sheet (SDS).

Conclusion

Astra Blue is a valuable histochemical stain for the microscopic visualization of cellulosic structures in plant tissues and for the identification of mast cells. Its distinct blue color provides excellent contrast in differential staining protocols. However, the lack of comprehensive public data on its photophysical properties, such as a full emission spectrum, molar extinction coefficient, and quantum yield, currently limits its use in quantitative fluorescence microscopy applications. Further characterization of these properties would significantly enhance its utility for researchers in various scientific and drug development fields.

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